JWH 018 N-(4-oxo-pentyl) metabolite is a synthetic cannabinoid derivative that has garnered attention in the fields of pharmacology and toxicology. This compound is a metabolite of JWH 018, which is known for its potent agonistic activity at cannabinoid receptors. The structural complexity and biological interactions of this metabolite make it a subject of interest for researchers studying synthetic cannabinoids and their effects.
The compound is derived from JWH 018, which was initially synthesized as part of research into the endocannabinoid system. JWH 018 has been widely used in various synthetic cannabinoid products, often marketed under names like "spice" or "K2." The specific metabolite, N-(4-oxo-pentyl), indicates a modification in the alkyl side chain, which can influence its pharmacological properties.
JWH 018 N-(4-oxo-pentyl) metabolite falls under the category of synthetic cannabinoids, specifically those related to naphthoylindole structures. These compounds are designed to mimic the effects of Δ9-tetrahydrocannabinol, the primary psychoactive component of cannabis.
The synthesis of JWH 018 N-(4-oxo-pentyl) metabolite typically involves several chemical reactions starting from JWH 018. The primary method includes:
The synthesis may utilize cytochrome P450 enzymes to facilitate hydroxylation reactions, followed by oxidation steps that convert hydroxyl groups into carbonyl groups. These enzymatic processes are crucial for mimicking metabolic pathways observed in vivo.
The molecular formula for JWH 018 N-(4-oxo-pentyl) metabolite is C24H21NO2, with a molecular weight of 355.40 g/mol. Its structure can be represented using various notations:
The compound's crystalline solid form is stable at low temperatures (storage at -20°C is recommended).
JWH 018 N-(4-oxo-pentyl) metabolite undergoes several key reactions:
The binding affinity of this metabolite at cannabinoid receptors has been studied using receptor binding assays. These assays help to elucidate how modifications in structure impact receptor interactions.
JWH 018 N-(4-oxo-pentyl) metabolite acts primarily as an agonist at cannabinoid type 1 and type 2 receptors. Its mechanism involves:
Studies indicate that this metabolite retains significant efficacy at cannabinoid receptors compared to its parent compound JWH 018 .
JWH 018 N-(4-oxo-pentyl) metabolite appears as a crystalline solid with a flash point of -20°C, indicating volatility and potential hazards if not handled properly.
The compound exhibits stability under controlled conditions but may undergo degradation or transformation when exposed to heat or light over time.
JWH 018 N-(4-oxo-pentyl) metabolite is primarily used in research settings to study synthetic cannabinoids' effects on the endocannabinoid system. It aids in understanding:
This compound's unique properties make it valuable for ongoing research into synthetic cannabinoids' pharmacological profiles and their implications for public health and safety.
Synthetic cannabinoids originated as legitimate research tools for probing the endocannabinoid system. Clemson University organic chemist John W. Huffman pioneered the development of numerous aminoalkylindole derivatives during the 1990s and early 2000s, aiming to investigate cannabinoid receptor structure-activity relationships. Among these compounds, JWH-018 (1-pentyl-3-(1-naphthoyl)indole) demonstrated exceptional binding affinity—approximately fivefold greater than Δ9-tetrahydrocannabinol (THC) at the human CB1 receptor (hCB1) [5] [6]. This high potency attracted clandestine laboratories, leading to its identification in 2008 as a primary active component in "Spice" herbal blends marketed as legal cannabis alternatives [5]. The rapid emergence of JWH-018 in recreational markets triggered global legislative responses, with countries like Germany implementing bans as early as January 2009 [5]. This pattern established a recurring cycle: regulatory control of a specific compound followed by the introduction of structurally modified analogues designed to evade legal restrictions [3] [8].
Table 1: Key Events in the Emergence of JWH-018 and Metabolite Research
Year | Event | Significance |
---|---|---|
1990s | Synthesis of JWH compounds by Huffman et al. | Development of research tools targeting CB1/CB2 receptors |
2008 | Identification of JWH-018 in "Spice" products (Germany) | First documented illicit use of synthetic cannabinoids in herbal blends |
Jan 2009 | Germany bans JWH-018 | First national ban on a specific synthetic cannabinoid; led to structural modifications by producers |
Mar 2011 | US DEA schedules JWH-018 (and others) as Schedule I | Formal recognition of abuse potential and legal control in the United States |
Ongoing | Identification and study of JWH-018 metabolites (e.g., N-(4-oxo-pentyl)) | Shift in forensic and pharmacological focus towards understanding metabolic contributions to effects [7] |
JWH-018 belongs to the naphthoylindole structural class of synthetic cannabinoids. Its core structure consists of an indole ring linked via a carbonyl group (ketone linker) to a naphthalene moiety (1-naphthoyl). A critical determinant of its receptor affinity and selectivity is the N-linked pentyl chain attached to the indole nitrogen [5] [6]. This structure fits the general four-component pharmacophore model common to many synthetic cannabinoids:
Minor modifications within this framework generate analogues with varying potencies. For example:
Table 2: Core Structural Components of JWH-018 and Related Aminoalkylindoles
Pharmacophore Component | Chemical Feature | Role in Pharmacology | Example in JWH-018 |
---|---|---|---|
Core | Indole ring | Central scaffold for receptor interaction | Indole |
Linker | Carbonyl group (C=O) | Connects core to side moiety; influences conformation and hydrogen bonding | Ketone linker |
Side Moiety | Aryl group (e.g., naphthyl) | Major contributor to hydrophobic binding and receptor subtype interaction | 1-Naphthoyl |
N-Substituent | Alkyl chain (e.g., pentyl) | Critical determinant of binding affinity; site of primary metabolism (hydroxylation/oxidation) | N-Pentyl chain (site for N-(4-oxo-pentyl) formation |
The widespread use of JWH-018 necessitated reliable methods for detecting consumption in biological samples. As the parent compound is rapidly metabolized and rarely detected in urine, research shifted towards identifying stable Phase I metabolites. Initial metabolic studies in rats and humans revealed that oxidative transformations, particularly hydroxylation of the N-pentyl chain, were dominant metabolic pathways [5] [7] [8]. The ω (terminal carbon) and ω-1 (penultimate carbon) positions proved highly susceptible to cytochrome P450 (CYP)-mediated hydroxylation. Further oxidation of the ω-hydroxyl metabolite yields the N-(5-carboxypentyl) metabolite, while oxidation of the ω-1 hydroxyl metabolite leads to the formation of the N-(4-oxo-pentyl) metabolite [1] [7].
The N-(4-oxo-pentyl) metabolite (chemically known as 5-(3-(1-naphthoyl)-1H-indol-1-yl)pentan-2-one; Molecular Formula: C₂₄H₂₃NO₂; Molecular Weight: 357.44 g/mol [1] [7]) emerged as a major urinary biomarker for JWH-018 consumption. Crucially, studies revealed that hydroxylated and carboxylated metabolites retained significant pharmacological activity at cannabinoid receptors, albeit generally with reduced affinity and potency compared to the parent compound [3]. This discovery shifted the research paradigm, highlighting that the effects of synthetic cannabinoids in vivo likely result from the combined actions of the parent compound and its bioactive metabolites, necessitating detailed study of metabolites like JWH-018 N-(4-oxo-pentyl) [3] [8].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5